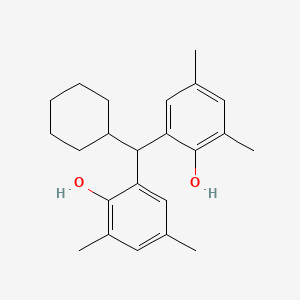
Phenol, 2,2'-(cyclohexylmethylene)bis[4,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] is an organic compound with the molecular formula C23H30O2 . This compound is characterized by the presence of two phenol groups connected by a cyclohexylmethylene bridge, with additional methyl groups at the 4 and 6 positions on each phenol ring . It is known for its antioxidant properties and is used in various industrial applications .
Méthodes De Préparation
The synthesis of Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] typically involves the reaction of 2,4-dimethylphenol with cyclohexanone under acidic conditions . The reaction proceeds through the formation of a cyclohexylmethylene intermediate, which then reacts with another molecule of 2,4-dimethylphenol to form the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phenol groups to cyclohexanol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] has several scientific research applications:
Mécanisme D'action
The antioxidant effect of Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] is primarily due to its ability to donate hydrogen atoms from the phenol groups, neutralizing free radicals and preventing oxidative damage . The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage . The pathways involved in its action include the scavenging of free radicals and the inhibition of oxidative chain reactions .
Comparaison Avec Des Composés Similaires
Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] can be compared with other similar compounds such as:
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): This compound also has antioxidant properties but differs in the substituents on the phenol rings.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Similar in structure but with different alkyl groups, affecting its reactivity and applications.
The uniqueness of Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] lies in its specific structure, which provides a balance of steric hindrance and reactivity, making it particularly effective as an antioxidant .
Propriétés
Numéro CAS |
452081-72-0 |
|---|---|
Formule moléculaire |
C23H30O2 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
2-[cyclohexyl-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C23H30O2/c1-14-10-16(3)22(24)19(12-14)21(18-8-6-5-7-9-18)20-13-15(2)11-17(4)23(20)25/h10-13,18,21,24-25H,5-9H2,1-4H3 |
Clé InChI |
DGRIDFGUGOEKPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C2CCCCC2)C3=CC(=CC(=C3O)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
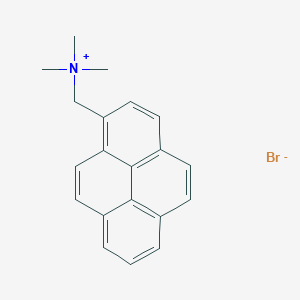
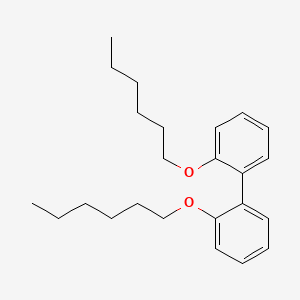
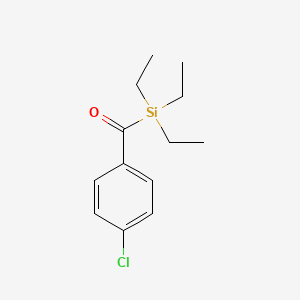

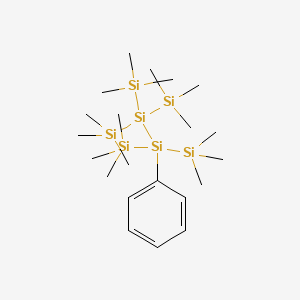
![N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]butanamide](/img/structure/B14252372.png)
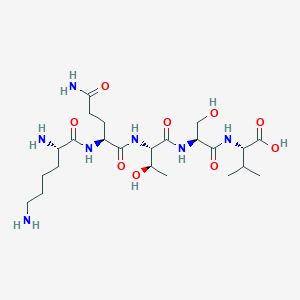
![4-[2-(Pyren-1-YL)ethyl]pyridine](/img/structure/B14252384.png)
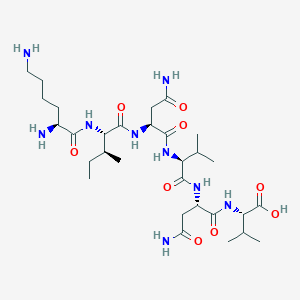
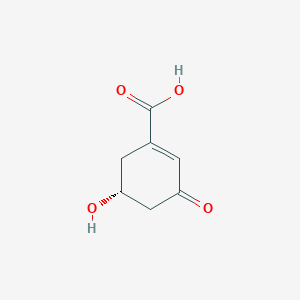
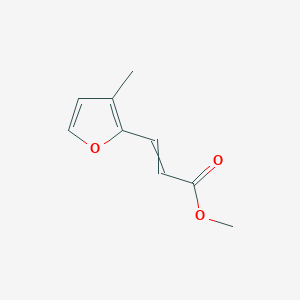
![3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione](/img/structure/B14252409.png)
